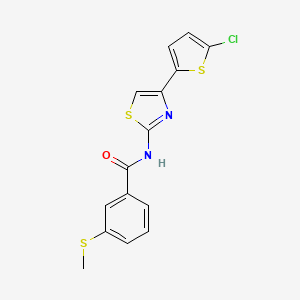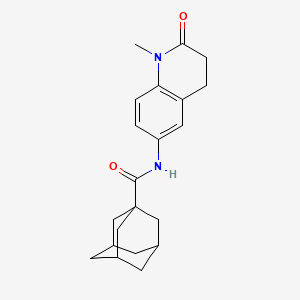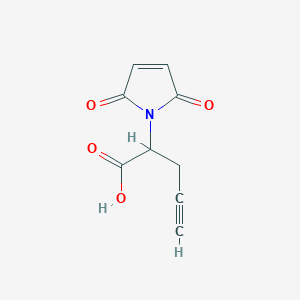
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-3-(methylthio)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-3-(methylthio)benzamide" is a chemically synthesized molecule that appears to be related to various benzamide derivatives with potential biological activities. While the exact compound is not directly mentioned in the provided papers, similar structures have been studied for their biological properties, such as anticancer activities and microbial transformations.
Synthesis Analysis
The synthesis of related benzamide derivatives has been reported using different methods. For instance, a solvent-free synthesis of Schiff's bases containing a thiadiazole scaffold and benzamide groups was carried out under microwave irradiation, which is a method known for its efficiency and rapid synthesis . Another related compound, N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide, was synthesized via a condensation reaction . These methods suggest that the synthesis of the compound could potentially be achieved through similar synthetic strategies.
Molecular Structure Analysis
The molecular structure of benzamide derivatives has been characterized using various spectroscopic techniques. For example, the crystal structure of a related compound was determined by X-ray diffraction studies, revealing the presence of hydrogen bonds and π-π interactions that stabilize the crystal structure . These techniques are crucial for confirming the molecular structure of synthesized compounds and could be applied to the compound of interest.
Chemical Reactions Analysis
The microbial degradation of a related compound, N-(4-chlorphenyl)-benzoisothiazolone, resulted in metabolites that underwent further transformations, such as methylation and oxidation . This indicates that benzamide derivatives can participate in various chemical reactions, leading to the formation of different metabolites with potentially altered biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives can be inferred from their molecular structure and the functional groups present. For instance, the presence of sulphonamide groups and metal coordination in N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide suggests solubility in certain solvents and the ability to form complexes with metals . The molecular docking and ADMET studies of Schiff's bases containing thiadiazole and benzamide groups indicate good oral drug-like behavior . These analyses are essential for understanding the behavior of the compound in biological systems and its potential as a therapeutic agent.
Aplicaciones Científicas De Investigación
Anticancer Properties
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-3-(methylthio)benzamide and its derivatives have been extensively studied for their anticancer properties. A study demonstrated that similar compounds exhibited significant anticancer activity against various cancer cell lines such as breast, lung, colon, and ovarian cancer. These compounds showed moderate to excellent anticancer activity, in some cases surpassing the reference drug etoposide (Ravinaik et al., 2021). Another research indicated that certain thiazole derivatives have a high ability to inhibit the in vitro growth of human tumor cells, marking them as promising candidates for innovative anti-cancer agents (Ostapiuk et al., 2017).
Antimicrobial Activity
Thiazole derivatives have been synthesized and screened for their antimicrobial activity. Some synthesized molecules were found to be more potent than reference drugs against pathogenic strains. Their antibacterial activity was particularly pronounced against Gram-positive strains (Bikobo et al., 2017). Additionally, thiazole-based compounds demonstrated considerable potential antibacterial and antifungal activities, reinforcing their significance in antimicrobial research (Desai et al., 2016).
Supramolecular Gelators
N-(thiazol-2-yl) benzamide derivatives have been synthesized and investigated for their gelation behavior. The research focused on understanding the role of methyl functionality and multiple non-covalent interactions in gelation/non-gelation behavior. This work aids in the advancement of crystal engineering and the development of new supramolecular materials (Yadav & Ballabh, 2020).
Propiedades
IUPAC Name |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS3/c1-20-10-4-2-3-9(7-10)14(19)18-15-17-11(8-21-15)12-5-6-13(16)22-12/h2-8H,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCUVWHVPZIDPDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B3017369.png)
![N-[(2,6-Dimethylphenyl)methyl]-N-(2-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)prop-2-enamide](/img/structure/B3017370.png)

![2-(5-Fluoropyrimidin-4-yl)-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B3017373.png)
![1-[(4-Chlorophenyl)methyl]-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea](/img/structure/B3017378.png)
![4-methoxy-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B3017380.png)
![Oxiran-2-yl-(2-phenyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-yl)methanone](/img/structure/B3017382.png)


![N-cyclopentyl-2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxyacetamide](/img/structure/B3017387.png)
![2-(2-benzyl-1H-benzo[d]imidazol-1-yl)-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B3017388.png)
